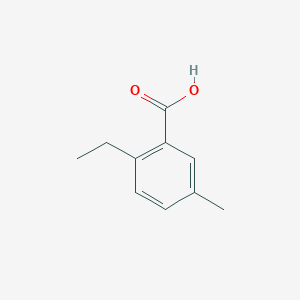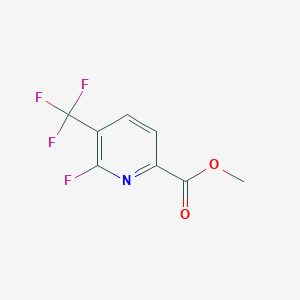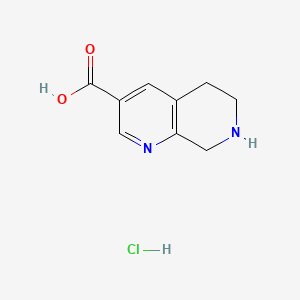
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride typically involves multi-step processes. One common method is the aza-Diels-Alder reaction, which is activated by a Lewis acid . This reaction can produce the desired compound through regio- and stereoselective pathways. Another approach involves the cyclization of appropriate precursors under heat-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular pathways involved in disease processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: Another derivative of naphthyridine with similar structural features.
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride: A closely related compound with additional chloride ions.
5,6,7,8-Tetrahydro-1-naphthylamine: A related compound with an amine group instead of a carboxylic acid.
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of both carboxylic acid and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7;/h3-4,10H,1-2,5H2,(H,12,13);1H |
Clave InChI |
REHQEMHLPMVFHV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=C(C=N2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

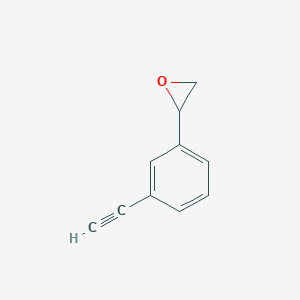

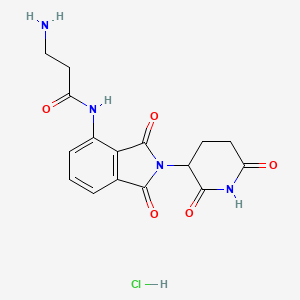
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)


